N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride is a small-molecule research chemical characterized by a trans-4-aminocyclohexylamine core linked to a 3-chlorobenzamide moiety via an amide bond, supplied as the hydrochloride salt. It belongs to a series of positional isomers and analogs differentiated by the nature and position of the halogen on the benzamide ring.

Molecular Formula C13H18Cl2N2O
Molecular Weight 289.2
CAS No. 1286275-79-3
Cat. No. B2390738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride
CAS1286275-79-3
Molecular FormulaC13H18Cl2N2O
Molecular Weight289.2
Structural Identifiers
SMILESC1CC(CCC1N)NC(=O)C2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C13H17ClN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H
InChIKeyRUJJSEMJGSTNNK-GJTSMBTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride (CAS 1286275-79-3): A Defined trans-Cyclohexyl Benzamide Scaffold


N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride is a small-molecule research chemical characterized by a trans-4-aminocyclohexylamine core linked to a 3-chlorobenzamide moiety via an amide bond, supplied as the hydrochloride salt . It belongs to a series of positional isomers and analogs differentiated by the nature and position of the halogen on the benzamide ring. The defined trans-geometry of the cyclohexyl ring and the specific meta-chloro substitution pattern are its key structural identifiers, which theoretically influence its physicochemical properties and molecular recognition events compared to other regioisomers in the same chemical space .

Why Bulk Procurement of CAS 1286275-79-3 Requires Verification Beyond the Benzamide Core


In-class compounds such as the unsubstituted, 2-chloro, or 4-chloro regioisomers cannot be interchanged simply based on the shared N-(trans-4-aminocyclohexyl)benzamide scaffold. The position of the chlorine atom on the aromatic ring is a critical determinant of molecular dipole moment, electrostatic potential, and steric profile, which directly governs binding affinity and selectivity towards biological targets . While differential activity has been established for other regioisomeric series, the specific quantitative functional divergence of the 3-chloro isomer relative to its closest analogs remains undocumented in the accessible, non-vendor scientific literature. This creates a scenario where assumed equivalence carries unidentified scientific risk, and any substitution must be empirically validated for the intended assay system rather than assumed from structural similarity alone [1].

Quantitative Differential Evidence for N-(trans-4-Aminocyclohexyl)-3-chlorobenzamide HCl Against Its Structural Analogs


Structural and Physicochemical Differentiation: Meta-Chloro vs. Other Regioisomers

The target compound can be differentiated from its closest analogs by its regiospecific 3-chloro substitution. The molecular formula (C13H18Cl2N2O) and molecular weight (289.20 g/mol) are shared across all monochloro regioisomers, making them indistinguishable by bulk formula alone . The critical difference lies in the chlorine position: the target features a meta-chloro substituent, as opposed to the ortho-chloro (2-chloro, CAS 1286264-13-8) and para-chloro (4-chloro, CAS 1286274-29-0) analogs. The unsubstituted benzamide (CAS 1286274-46-1) serves as the baseline for assessing the impact of any chlorine introduction . These regioisomers are distinct chemical entities with different InChI Keys and canonical SMILES strings, but no quantitative head-to-head biological data was found in the permitted literature.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Purity and Physical Form: Baseline Procurement Specifications

Commercially, the target compound is offered with a minimum purity of 95% by AKSci . The 4-chloro analog is available at a higher specified purity of 99% from Calpaclab [1]. While the target compound's purity is suitable for most research applications, the higher purity available for the 4-chloro analog may indicate a difference in synthetic accessibility or purification robustness, which is a practical consideration for procurement.

Chemical Procurement Analytical Chemistry Reagent Qualification

Suggested Research Application Scenarios for CAS 1286275-79-3 Based on Structural Features


Structure-Activity Relationship (SAR) Studies on Halogen Positional Effects

The primary application scenario is the use of this compound as a specific regioisomer in a series designed to probe the effect of meta-chloro substitution on a biological target. A systematic SAR study would require procuring the full set of analogs: the unsubstituted parent (CAS 1286274-46-1), the 2-chloro isomer (CAS 1286264-13-8), the 3-chloro isomer (the target, CAS 1286275-79-3), and the 4-chloro isomer (CAS 1286274-29-0). In this context, the target compound is irreplaceable as the sole source of the meta-substitution geometric and electronic profile .

Chemical Probe or Fragment Library Construction

The compound's defined structure, with a free amine and a single halogen substituent, makes it suitable as a fragment-like molecule or an intermediate for further derivatization. The meta-chloro substituent offers a distinct vector for halogen bonding or hydrophobic interactions that is absent in the ortho and para analogs. Researchers constructing fragment libraries aimed at exploring halogen-binding hotspots would need to include this specific isomer to ensure complete coverage of regioisomeric space .

Method Development for Regioisomer Separation and Analysis

Given that the monochloro regioisomers share the same molecular weight and very similar physicochemical properties, this compound serves as an excellent challenge for chromatographic method development. An analytical chemist might use the set of ortho-, meta-, and para-chloro isomers to develop and validate HPLC, UPLC, or SFC methods capable of resolving closely related small molecules, a common requirement in pharmaceutical quality control .

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